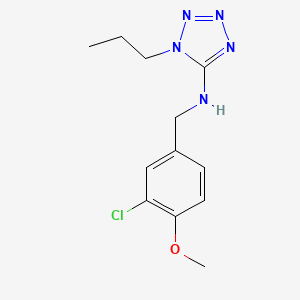![molecular formula C23H17ClFN3O B15000031 8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B15000031.png)
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines
Méthodes De Préparation
The synthesis of 8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be achieved through a multi-step process involving the reaction of 2-aminoacetophenones with iso(thio)cyanates. This reaction is mediated by Selectfluor, a reagent that facilitates the selective electrophilic di- and monofluorinations . The reaction conditions, including the absence or presence of a base, significantly influence the outcome, yielding either gem-difluoro-oxylated or monofluoro-oxylated quinazolin(thi)ones .
Analyse Des Réactions Chimiques
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Applications De Recherche Scientifique
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: The compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in ligand-centered redox events, which are crucial for its catalytic activity in various reactions . The presence of chlorophenyl and fluorophenyl groups enhances its reactivity and selectivity in these processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one include other pyrazoloquinazolines and quinazolin(thi)ones. These compounds share structural similarities but differ in their substituent groups, which influence their chemical properties and applications
Propriétés
Formule moléculaire |
C23H17ClFN3O |
|---|---|
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
8-(4-chlorophenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C23H17ClFN3O/c1-13-22(15-4-8-18(25)9-5-15)23-26-12-19-20(28(23)27-13)10-16(11-21(19)29)14-2-6-17(24)7-3-14/h2-9,12,16H,10-11H2,1H3 |
Clé InChI |
RHAOAYNQOVAVLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(phenylamino)-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14999948.png)
![1-(3,4-dimethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14999952.png)

![3-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14999962.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999965.png)
![ethyl 6-(3-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999974.png)
![4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14999975.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999985.png)
![3-(4-Chlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B14999990.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999997.png)
![5-(3-methylbutylsulfanyl)-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15000001.png)

![Methyl 4-(4-ethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000013.png)
![4-[(Butanamidomethanethioyl)amino]benzoic acid](/img/structure/B15000028.png)
